2-Hydroxy-3-methoxy-2-methylpropanoic acid

Description

Contextual Significance within Organic Chemistry Research

From a structural standpoint, 2-Hydroxy-3-methoxy-2-methylpropanoic acid is a polyfunctional molecule, possessing a carboxylic acid, a tertiary alcohol, and an ether functional group. This combination of functionalities suggests its potential as a versatile building block in organic synthesis. The presence of both a nucleophilic hydroxyl group and an electrophilic carbonyl carbon, along with the ether linkage, could allow for a variety of chemical transformations. In theory, it could be a precursor to more complex molecules, including esters, amides, and other derivatives with potential applications in materials science or medicinal chemistry. However, without dedicated studies, its role in synthetic organic chemistry remains purely speculative.

Overview of Structural Features and Potential for Stereoisomerism

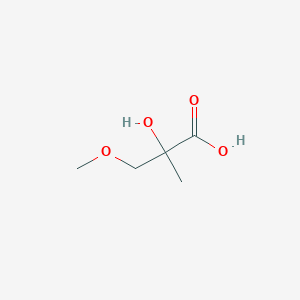

The molecular structure of 2-Hydroxy-3-methoxy-2-methylpropanoic acid is characterized by a propanoic acid backbone. A methyl group and a hydroxyl group are attached to the second carbon atom (C2), which is a chiral center. This chirality means that the compound can exist as a pair of enantiomers, (R)-2-Hydroxy-3-methoxy-2-methylpropanoic acid and (S)-2-Hydroxy-3-methoxy-2-methylpropanoic acid.

The presence of a stereocenter is a critical feature, as different enantiomers of a molecule can exhibit vastly different biological activities. The physical and chemical properties of the individual enantiomers, as well as the racemic mixture, are yet to be reported in detail in peer-reviewed literature.

Below is a table summarizing the basic identification details of the compound:

| Identifier | Value |

| IUPAC Name | 2-Hydroxy-3-methoxy-2-methylpropanoic acid |

| CAS Number | 672314-91-9 |

| Molecular Formula | C5H10O4 |

| SMILES String | O=C(O)C(C)(O)COC |

Current Research Landscape and Identification of Knowledge Gaps pertaining to 2-Hydroxy-3-methoxy-2-methylpropanoic acid

A thorough review of the scientific literature reveals a significant void in the research dedicated to 2-Hydroxy-3-methoxy-2-methylpropanoic acid. While the compound is commercially available from several chemical suppliers, indicating that a synthesis method exists, detailed procedures are not readily found in published academic journals or patents. This lack of information extends to its chemical and physical properties, spectroscopic data, and potential applications.

The following data table underscores the current knowledge gaps:

| Research Area | Findings and Gaps |

| Synthesis | No detailed, publicly available synthesis protocols have been identified. The compound is offered by suppliers, suggesting proprietary synthesis methods. |

| Chemical Properties | There is a lack of published data on its reactivity, acidity (pKa), and stability. |

| Physical Properties | Experimental data on melting point, boiling point, and solubility are not available in the scientific literature. |

| Spectroscopic Data | While some suppliers indicate that spectroscopic data (NMR, IR, MS) are available upon request, this information is not publicly archived or published. synhet.combldpharm.com |

| Stereochemistry | While the potential for stereoisomerism is clear from its structure, there is no information on the synthesis or properties of the individual enantiomers. |

| Applications | There are no documented applications for this specific compound in the existing literature. |

In contrast, a significant body of research exists for structurally similar compounds. For example, patents describe the synthesis of the related molecule, (S)-2-hydroxy-3-methoxypropanoic acid, which lacks the methyl group at the C2 position. This highlights that while the general class of α-hydroxy acids is of interest, 2-Hydroxy-3-methoxy-2-methylpropanoic acid has been overlooked.

The absence of research on this compound represents a clear knowledge gap. The exploration of its synthesis, the characterization of its properties, and the investigation of its potential applications could provide valuable insights for the broader field of organic chemistry. Future research efforts could focus on developing a scalable synthesis, isolating and characterizing its enantiomers, and evaluating its utility as a synthetic intermediate.

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-3-methoxy-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c1-5(8,3-9-2)4(6)7/h8H,3H2,1-2H3,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHWVEJYUAGZMCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80592377 | |

| Record name | 2-Hydroxy-3-methoxy-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

672314-91-9 | |

| Record name | 2-Hydroxy-3-methoxy-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for 2 Hydroxy 3 Methoxy 2 Methylpropanoic Acid

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the practicality of traditional organic chemistry, offering efficient routes to enantiomerically pure compounds. These methods are particularly well-suited for the synthesis of chiral molecules like 2-Hydroxy-3-methoxy-2-methylpropanoic acid.

Biocatalytic Transformations for Chiral Resolution and Enantioselective Pathways

Biocatalytic resolution is a powerful technique for separating enantiomers from a racemic mixture. For the synthesis of 2-Hydroxy-3-methoxy-2-methylpropanoic acid, a racemic mixture can first be synthesized through conventional chemical methods, followed by enzymatic resolution.

Kinetic Resolution via Enzymatic Esterification or Hydrolysis:

One of the most common methods for resolving α-hydroxy acids involves the use of hydrolases, such as lipases and esterases, which can selectively catalyze the esterification of one enantiomer in a racemic mixture, or the hydrolysis of a racemic ester. acsgcipr.org For instance, a racemic mixture of 2-Hydroxy-3-methoxy-2-methylpropanoic acid can be subjected to esterification with an alcohol (e.g., butanol) in the presence of an immobilized lipase, such as Candida antarctica lipase B (CALB). The enzyme will preferentially acylate one enantiomer (e.g., the (R)-enantiomer), leaving the other enantiomer ((S)-acid) unreacted. The resulting ester and the unreacted acid can then be separated by standard chemical techniques.

Alternatively, a racemic ester of the target acid can be selectively hydrolyzed. This process, known as enantioselective hydrolysis, allows for the isolation of one enantiomer as the acid and the other as the unreacted ester. The efficiency of such resolutions is often high, providing access to both enantiomers with excellent optical purity.

Nitrile Hydrolysis:

An alternative chemoenzymatic approach involves the use of nitrilases. A potential pathway starts with the synthesis of the corresponding racemic α-hydroxynitrile, 2-hydroxy-3-methoxy-2-methylpropanenitrile. A nitrilase enzyme can then be employed for the enantioselective hydrolysis of the nitrile to the corresponding carboxylic acid. google.com This method avoids the need for protection of the carboxylic acid group and can proceed under mild, aqueous conditions.

Below is a representative data table illustrating the potential outcomes of biocatalytic resolution for a generic α-hydroxyl-α-methyl carboxylic acid, based on literature precedents for similar compounds.

| Enzyme | Reaction Type | Substrate | Product (Enantiomer) | Conversion (%) | Enantiomeric Excess (ee %) |

| Candida antarctica Lipase B | Esterification | Racemic Acid | (R)-Ester | ~50 | >98 |

| Pseudomonas cepacia Lipase | Hydrolysis | Racemic Ester | (S)-Acid | ~50 | >95 |

| Nitrilase from A. faecalis | Nitrile Hydrolysis | Racemic Nitrile | (S)-Acid | ~45 | >99 |

This table presents typical data for biocatalytic resolutions of α-hydroxy acids and is for illustrative purposes.

Multistep Organic Synthesis Pathways

Traditional organic synthesis provides a versatile toolbox for the construction of 2-Hydroxy-3-methoxy-2-methylpropanoic acid. These multistep pathways often rely on the derivatization of readily available starting materials.

Derivatization Methods from Structurally Related Precursors

A plausible synthetic route involves the derivatization of a structurally related precursor. One such precursor could be an amino acid, which provides a chiral pool starting material. For instance, a synthetic pathway for the (S)-enantiomer has been proposed starting from 2-methyl-L-phenylalanine hydrochloride. google.com This method involves a diazotization reaction, where the amino group is converted into a hydroxyl group with retention of configuration at the stereocenter. google.com

The general steps of this pathway are:

Diazotization: 2-methyl-L-phenylalanine hydrochloride is treated with sodium nitrite (B80452) in the presence of a dilute acid (e.g., sulfuric acid) in a mixed solvent system (e.g., 1,4-dioxane and water). google.com This reaction converts the primary amine to a diazonium salt, which is unstable and subsequently displaced by a hydroxyl group from the aqueous solvent.

Purification: The crude product is then purified, for example, by pulping with a mixed solvent system like petroleum ether and ethyl acetate to yield the target compound. google.com

This approach leverages the existing stereocenter of the amino acid to produce the enantiomerically pure α-hydroxy acid.

Another potential precursor is methyl 2-methoxyacetate. This could undergo α-methylation followed by the introduction of the second methyl group and subsequent hydrolysis to yield the target acid.

Novel Reaction Methodologies for Carbon-Carbon and Carbon-Oxygen Bond Formation

The construction of the quaternary carbon center of 2-Hydroxy-3-methoxy-2-methylpropanoic acid requires sophisticated methods for carbon-carbon and carbon-oxygen bond formation.

Carbon-Carbon Bond Formation:

Recent advances in organic synthesis have introduced novel methods for C-C bond formation that could be applied here. For example, the catalytic asymmetric aldol (B89426) reaction could be a powerful tool. A potential strategy would involve the reaction of an enolate derived from a propanoic acid equivalent with methoxyacetone. However, controlling the stereochemistry of the quaternary center would be a significant challenge.

Another approach involves the use of organometallic reagents. For example, the addition of a methyl Grignard reagent to an α-keto ester, such as methyl 2-oxo-3-methoxypropanoate, would form the tertiary alcohol moiety. The subsequent hydrolysis of the ester would yield the desired product.

Carbon-Oxygen Bond Formation:

The formation of the α-hydroxyl group is a critical step. Asymmetric dihydroxylation of a suitably substituted alkene, such as 2-methoxy-2-methyl-2-propenoic acid, could in principle provide the desired stereochemistry. However, the synthesis of such a precursor is not trivial.

A more common approach is the α-hydroxylation of an enolate. An enolate derived from 2-methoxy-2-methylpropanoic acid could be reacted with an electrophilic oxygen source, such as a MoOPH reagent (oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)), to introduce the hydroxyl group. acs.org

Asymmetric Synthesis and Stereocontrol Techniques

To avoid the need for resolution of a racemic mixture, asymmetric synthesis aims to directly produce the desired enantiomer in high purity.

Diastereoselective and Enantioselective Methodologies for α-Hydroxyl-α-Methyl Carboxylic Acid Synthesis

The synthesis of α-hydroxyl-α-methyl carboxylic acids with high stereocontrol is an active area of research.

Diastereoselective Synthesis:

Diastereoselective approaches often involve the use of a chiral auxiliary. For example, an enolate derived from a chiral ester or amide of 2-methoxy-2-methylpropanoic acid could be alkylated or hydroxylated. The chiral auxiliary would direct the incoming electrophile to one face of the enolate, leading to a diastereomeric excess of one product. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched target acid.

Enantioselective Synthesis:

Enantioselective methods rely on the use of a chiral catalyst to control the stereochemical outcome of a reaction. For instance, the enantioselective addition of a nucleophile to an α-keto ester precursor could be catalyzed by a chiral Lewis acid.

A summary of potential asymmetric strategies is presented in the table below.

| Strategy | Precursor Type | Key Reaction | Chiral Influence | Expected Outcome |

| Chiral Auxiliary | Chiral ester of 2-methoxy-2-methylpropanoic acid | Enolate α-hydroxylation | Steric hindrance from auxiliary | High diastereoselectivity |

| Chiral Catalyst | Methyl 2-oxo-3-methoxypropanoate | Enantioselective methyl addition | Chiral ligand-metal complex | High enantioselectivity |

| Chiral Pool | 2-methyl-L-phenylalanine hydrochloride | Diazotization | Inherent chirality of starting material | High enantiomeric purity |

This table outlines potential asymmetric synthesis strategies applicable to the target compound.

Optimization of Reaction Conditions and Process Development for Scalable Synthesis

The development of scalable synthetic routes for 2-Hydroxy-3-methoxy-2-methylpropanoic acid has focused on improving efficiency, safety, and suitability for large-scale industrial production. A key strategy involves the diazotization reaction of 2-methyl-L-phenylalanine hydrochloride. google.com This method presents a significant advancement over older techniques that utilized toxic cyanide, offering a safer and more scalable process. google.com

The reaction is typically conducted in a mixed solvent system of 1,4-dioxane and water. google.com Key reagents include 2-methyl-L-phenylalanine hydrochloride, dilute sulfuric acid, and sodium nitrite. google.com Optimization of this process involves careful control over reaction parameters to ensure high yield and stereochemical integrity. The aqueous solution of sodium nitrite is added dropwise, often with cooling in an ice bath, to manage the exothermic nature of the diazotization reaction. google.com Following the initial addition, the reaction is allowed to proceed at room temperature, often overnight, to ensure complete conversion. google.com

This approach is designed for scalability, as it avoids complex procedures like column chromatography and uses readily available starting materials. google.com The process development focuses on ensuring consistent results, high purity, and operational simplicity, which are critical for industrial applications.

Table 1: Optimized Reaction Conditions for Diazotization Synthesis

| Parameter | Condition | Purpose | Citation |

|---|---|---|---|

| Starting Material | 2-methyl-L-phenylalanine hydrochloride | Chiral precursor to obtain the (S)-enantiomer. | google.com |

| Reagents | Sodium nitrite, Dilute Sulfuric Acid | For the diazotization reaction. | google.com |

| Solvent System | 1,4-Dioxane and Water | Mixed solvent to dissolve both organic and inorganic reagents. | google.com |

| Temperature Control | Initial cooling (ice bath) during dropwise addition, then ambient room temperature. | To control the reaction exotherm and ensure safety and selectivity. | google.com |

| Reaction Time | Overnight | To allow the reaction to proceed to completion. | google.com |

Purification and Isolation Methodologies for High Chemical Purity

Achieving high chemical purity is essential, and methodologies have been developed that are both effective and suitable for large-scale operations. Following the synthesis of 2-Hydroxy-3-methoxy-2-methylpropanoic acid, the crude product is subjected to specific purification techniques.

A primary method for purification involves pulping the crude product in a mixed solvent system. google.com A solution of petroleum ether and ethyl acetate, typically in a 3:1 volume ratio, has been effectively used for this purpose. google.com This process of "pulping" involves stirring the crude solid in a solvent system in which it has low solubility, which helps to dissolve and wash away impurities while leaving the desired product as a purified solid. This technique is advantageous for large-scale production because it avoids the need for more complex and costly purification methods like column chromatography. google.com

In analogous processes for structurally similar hydroxy acids, multi-step purification protocols are employed to achieve exceptionally high purity levels, often exceeding 99.8%. google.com These protocols typically involve a sequence of steps including filtration, washing, and recrystallization. After initial filtration to isolate the crude solid, it may be washed with various solvents like methanol (B129727) or n-hexane to remove specific impurities. google.com The final step to achieve high chemical purity is often recrystallization from a carefully selected solvent mixture, such as methyl tert-butyl ether (MTBE) and n-heptane. google.com The purified crystalline compound is then filtered and dried under controlled temperature conditions to yield the final high-purity product. google.com

Table 2: Purification and Isolation Methodologies

| Step | Method | Solvents/Reagents | Purpose | Citation |

|---|---|---|---|---|

| Initial Isolation | Filtration | N/A | Separation of the crude product from the reaction mixture. | google.com |

| Purification | Pulping / Washing | Petroleum ether and Ethyl acetate (3:1) | Removal of soluble impurities without column chromatography. | google.com |

| High-Purity Refinement | Recrystallization | Methyl tert-butyl ether (MTBE), n-heptane | To form high-purity crystals, achieving >99.8% chemical purity in analogous compounds. | google.com |

| Final Drying | Controlled Heating | N/A | Removal of residual solvents to yield the final product. | google.com |

Stereochemical Investigations of 2 Hydroxy 3 Methoxy 2 Methylpropanoic Acid and Its Analogues

Chiral Resolution Techniques for Enantiomeric Separation

The separation of enantiomers is a critical process in the study and application of chiral compounds. Common techniques for chiral resolution include classical resolution via diastereomeric salt formation, chiral chromatography (e.g., using a chiral stationary phase), and enzymatic resolution. However, a search of scientific databases and chemical literature did not yield any specific studies applying these methods to 2-hydroxy-3-methoxy-2-methylpropanoic acid. Consequently, there are no available research findings or data to populate a table detailing the techniques used for its enantiomeric separation.

Absolute Configuration Determination Methodologies

The determination of the absolute configuration of a chiral center is fundamental to understanding its biological activity and chemical properties. Methodologies for this purpose are broadly categorized into spectroscopic techniques and chemical derivatization strategies.

Spectroscopic Techniques for Stereochemical Assignment (e.g., Circular Dichroism)

Spectroscopic methods, particularly Circular Dichroism (CD) spectroscopy, are powerful non-destructive techniques for assigning the absolute configuration of chiral molecules. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. By comparing the experimental CD spectrum with that predicted by theoretical calculations (e.g., time-dependent density functional theory), the absolute configuration can often be determined.

While the principles of CD spectroscopy are well-established, there is no published research detailing its application to 2-hydroxy-3-methoxy-2-methylpropanoic acid. Therefore, no experimental data or comparative spectral analysis for this compound is available.

Sophisticated Spectroscopic and Chromatographic Characterization of 2 Hydroxy 3 Methoxy 2 Methylpropanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The carboxylic acid proton (-COOH) is anticipated to appear as a broad singlet in the downfield region, typically between 10-13 ppm, due to its acidic nature and hydrogen bonding. oregonstate.edulibretexts.org The protons of the methoxy (B1213986) group (-OCH₃) would likely produce a sharp singlet around 3.3-3.4 ppm. The two diastereotopic protons of the methylene (B1212753) group (-CH₂) adjacent to the methoxy group are expected to appear as an AB quartet or two distinct doublets of doublets, likely in the range of 3.4-3.7 ppm, due to coupling with each other and potentially long-range coupling with the methyl protons. The methyl group protons (-CH₃) attached to the chiral center are predicted to show a singlet at approximately 1.3-1.5 ppm. The hydroxyl proton (-OH) signal is often broad and its chemical shift can vary depending on the solvent and concentration, but it is typically expected in the range of 2-5 ppm.

Carbon (¹³C) NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would display five distinct signals corresponding to the five carbon atoms in different chemical environments. The carbonyl carbon of the carboxylic acid is expected to resonate in the highly deshielded region of 175-185 ppm. oregonstate.edu The quaternary carbon atom bearing the hydroxyl and methyl groups (C2) would likely appear in the range of 70-80 ppm. The carbon of the methylene group (-CH₂) adjacent to the methoxy group is anticipated around 75-85 ppm. The methoxy group carbon (-OCH₃) should have a chemical shift in the range of 50-60 ppm. Finally, the methyl group carbon (-CH₃) is expected to be the most shielded, with a signal appearing around 20-25 ppm.

Predicted ¹H and ¹³C NMR Data for 2-Hydroxy-3-methoxy-2-methylpropanoic Acid

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -COOH | 10.0 - 13.0 (broad s) | 175 - 185 |

| -OH | 2.0 - 5.0 (broad s) | N/A |

| -OCH₃ | 3.3 - 3.4 (s) | 50 - 60 |

| -CH₂- | 3.4 - 3.7 (AB quartet) | 75 - 85 |

| C(OH)(CH₃) | N/A | 70 - 80 |

| -CH₃ | 1.3 - 1.5 (s) | 20 - 25 |

To unambiguously assign the ¹H and ¹³C NMR signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton couplings. For 2-Hydroxy-3-methoxy-2-methylpropanoic acid, a key correlation would be expected between the diastereotopic protons of the -CH₂- group, confirming their geminal relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals. For instance, the proton signal of the methoxy group would correlate with the methoxy carbon signal.

2-Hydroxy-3-methoxy-2-methylpropanoic acid possesses a chiral center at the C2 position, meaning it can exist as two enantiomers (R and S). While standard NMR techniques cannot differentiate between enantiomers, J-based configuration analysis (JBCA) is a powerful method for determining the relative configuration of adjacent chiral centers. In the case of a single chiral center, derivatization with a chiral agent would be necessary to apply JBCA for absolute configuration determination. By measuring the magnitudes of two- and three-bond heteronuclear coupling constants (²JCH and ³JCH), along with homonuclear proton-proton coupling constants (³JHH), it is possible to deduce the dihedral angles between coupled nuclei and thus the stereochemical arrangement of the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of 2-Hydroxy-3-methoxy-2-methylpropanoic acid is expected to show characteristic absorption bands for its functional groups. A very broad and strong absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often overlapping with C-H stretching vibrations. oregonstate.edudocbrown.info The hydroxyl O-H stretch would also contribute to this broadness. A strong and sharp absorption band corresponding to the carbonyl (C=O) stretching of the carboxylic acid should appear in the range of 1700-1725 cm⁻¹. docbrown.info The C-O stretching vibrations of the carboxylic acid and the ether linkage are expected in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The C-H stretching vibrations of the methyl and methylene groups would be observed around 2850-3000 cm⁻¹.

Predicted FT-IR Absorption Bands for 2-Hydroxy-3-methoxy-2-methylpropanoic Acid

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (Carboxylic acid) | 2500 - 3300 | Strong, very broad |

| C-H stretch (Alkyl) | 2850 - 3000 | Medium to strong |

| C=O stretch (Carboxylic acid) | 1700 - 1725 | Strong |

| C-O stretch (Ether and acid) | 1000 - 1300 | Medium |

Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O and O-H give strong signals in FT-IR, non-polar bonds and symmetric vibrations often produce strong signals in Raman spectra. The C=O stretch of the carboxylic acid would also be visible in the Raman spectrum, typically in the same region as in the FT-IR spectrum. The C-C skeletal vibrations and C-H bending and stretching modes would also be observable. The symmetric stretching of the C-O-C ether linkage would likely give a more prominent Raman signal than its asymmetric counterpart.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a cornerstone for determining the molecular weight and structural features of 2-Hydroxy-3-methoxy-2-methylpropanoic acid. Various MS-based methods provide complementary information regarding its elemental composition, purity, and chromatographic behavior.

High-Resolution Mass Spectrometry (HRMS) is indispensable for unequivocally determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. researchgate.netlibretexts.org For 2-Hydroxy-3-methoxy-2-methylpropanoic acid (molecular formula C₅H₁₀O₄), HRMS can differentiate it from other isobaric compounds—molecules that have the same nominal mass but different elemental compositions. libretexts.org

The analysis involves calculating the theoretical exact mass from the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁶O) and comparing it to the experimentally measured mass. missouri.edursc.org This comparison, typically within a few parts per million (ppm), confirms the molecular formula. The compound can be ionized using techniques like electrospray ionization (ESI) to form protonated ([M+H]⁺), sodiated ([M+Na]⁺), or deprotonated ([M-H]⁻) ions for analysis.

| Ion Species | Molecular Formula | Theoretical Exact Mass (Da) |

|---|---|---|

| [M] | C₅H₁₀O₄ | 134.05791 |

| [M+H]⁺ | C₅H₁₁O₄⁺ | 135.06519 |

| [M+Na]⁺ | C₅H₁₀O₄Na⁺ | 157.04713 |

| [M-H]⁻ | C₅H₉O₄⁻ | 133.05063 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating volatile compounds and identifying them based on their mass spectra. However, due to the low volatility and high polarity of 2-Hydroxy-3-methoxy-2-methylpropanoic acid, stemming from its carboxylic acid and hydroxyl groups, direct analysis is challenging. Chemical derivatization is required to convert the polar functional groups into more volatile and thermally stable analogues. jfda-online.comgcms.cz

A common approach is trimethylsilylation, where active hydrogens on the hydroxyl and carboxylic acid groups are replaced by trimethylsilyl (B98337) (TMS) groups using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). lipidmaps.orgnih.gov The resulting di-TMS derivative is amenable to GC analysis.

The electron ionization (EI) mass spectrum of the derivatized compound would exhibit a characteristic fragmentation pattern. Key fragments can be predicted based on established fragmentation rules for TMS derivatives, which are crucial for structural confirmation. nih.govsci-hub.se For instance, alpha-cleavage (cleavage of the bond adjacent to the silylated oxygen) is a common fragmentation pathway. chalmers.se

| Fragment Ion (m/z) | Proposed Structure / Neutral Loss | Significance |

|---|---|---|

| M-15 | Loss of a methyl group (•CH₃) from a TMS group | Confirms the presence of a TMS group |

| M-117 | Loss of •COOTMS fragment | Indicates cleavage adjacent to the carboxyl group |

| 73 | [Si(CH₃)₃]⁺ | Characteristic ion for TMS derivatives |

Furthermore, GC equipped with a chiral stationary phase could potentially separate the enantiomers (R and S isomers) of the derivatized compound, allowing for isomer analysis and assessment of enantiomeric purity. jfda-online.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is highly suitable for the analysis of polar and non-volatile compounds like 2-Hydroxy-3-methoxy-2-methylpropanoic acid without the need for derivatization. researchgate.net The technique separates components of a mixture via liquid chromatography, which are then detected and identified by mass spectrometry.

Given the polar nature of the analyte, reversed-phase (RP) chromatography might offer limited retention. nih.govnih.gov Hydrophilic Interaction Liquid Chromatography (HILIC) is often a better alternative for retaining and separating very polar compounds. waters.com However, a reversed-phase C18 column can be effective when used with a highly aqueous mobile phase. The addition of a small amount of an acid, such as formic acid, to the mobile phase helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.

Detection by MS, typically using an ESI source, is highly sensitive. In negative ion mode, the deprotonated molecule [M-H]⁻ would be the primary ion observed, which is characteristic for carboxylic acids. researchgate.net In positive ion mode, adducts such as [M+H]⁺ or [M+Na]⁺ can be monitored.

| Parameter | Proposed Condition | Rationale |

|---|---|---|

| LC Column | Reversed-Phase C18 or HILIC | Retention of polar analyte |

| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous solvent for polar compounds; acid improves peak shape |

| Mobile Phase B | Acetonitrile or Methanol (B129727) + 0.1% Formic Acid | Organic solvent for gradient elution |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive | Suitable for polar, non-volatile compounds |

| Monitored Ions | [M-H]⁻ (m/z 133.05), [M+H]⁺ (m/z 135.07) | Primary ions for identification and quantification |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The groups within a molecule responsible for this absorption are known as chromophores.

For 2-Hydroxy-3-methoxy-2-methylpropanoic acid, the primary chromophore is the carbonyl group (C=O) within the carboxylic acid function. This group allows for a weak electronic transition where a non-bonding electron (n) from one of the oxygen atoms is excited to an anti-bonding π* orbital (π). elte.huuzh.ch This n → π transition for an isolated, non-conjugated carboxylic acid typically occurs at a wavelength between 200–215 nm. jove.comntu.edu.sgjove.com The absorption is generally of low intensity (molar absorptivity, ε < 100 M⁻¹cm⁻¹). jove.comjove.com Because there are no other conjugated systems in the molecule, no significant absorption is expected in the longer wavelength UV or visible regions of the spectrum. libretexts.org

| Chromophore | Electronic Transition | Expected λmax (nm) | Expected Intensity |

|---|---|---|---|

| Carboxylic Acid (C=O) | n → π* | ~200-215 | Weak (ε < 100) |

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Elucidation and Intermolecular Interactions

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and the conformation of the molecule. Crucially, it also reveals the intricate network of intermolecular interactions, such as hydrogen bonds, that govern the crystal packing. bohrium.commdpi.com

For 2-Hydroxy-3-methoxy-2-methylpropanoic acid, obtaining a single crystal of sufficient quality is a prerequisite. researchgate.net If successful, the SCXRD analysis would elucidate the solid-state structure. Alpha-hydroxy carboxylic acids are known to form complex hydrogen-bonding networks. bohrium.commdpi.com It is anticipated that the carboxylic acid groups would form strong intermolecular hydrogen bonds. While the classic centrosymmetric dimer seen in many simple carboxylic acids is possible, alpha-hydroxy acids often exhibit more complex "catemer" or chain-like motifs where the carboxylic acid of one molecule hydrogen bonds to the hydroxyl group of a neighboring molecule. bohrium.comacs.org

The tertiary hydroxyl group and the ether oxygen of the methoxy group can also act as hydrogen bond acceptors, leading to a complex three-dimensional supramolecular architecture. nih.gov

| Interaction Type | Donor Group | Acceptor Group | Expected Role in Crystal Packing |

|---|---|---|---|

| Hydrogen Bond | Carboxylic Acid (-COOH) | Carboxylic Acid (C=O) | Formation of dimers or chains, primary structural motif |

| Hydrogen Bond | Carboxylic Acid (-COOH) | Hydroxyl (-OH) | Contributes to chain or sheet formation |

| Hydrogen Bond | Hydroxyl (-OH) | Carboxylic Acid (C=O) | Key interaction in catemer motifs, linking molecules |

| Hydrogen Bond | Hydroxyl (-OH) | Methoxy (-OCH₃) | Cross-linking between primary hydrogen-bonded chains |

Computational Chemistry and Quantum Mechanical Studies on 2 Hydroxy 3 Methoxy 2 Methylpropanoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a widely applied tool in computational chemistry for predicting molecular properties.

Molecular Geometry Optimization and Conformational Analysis

The first step in a computational study of 2-Hydroxy-3-methoxy-2-methylpropanoic acid would involve optimizing its molecular geometry. This process identifies the lowest energy arrangement of the atoms in three-dimensional space, corresponding to the most stable structure of the molecule. Various conformers, arising from rotation around single bonds, would be explored to locate the global minimum on the potential energy surface.

A typical approach would involve:

Initial structure generation using molecular modeling software.

A conformational search using methods like molecular mechanics or semi-empirical methods to identify potential low-energy conformers.

Full geometry optimization of the identified conformers using a DFT method, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-311++G(d,p)).

The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, for the most stable conformer would be determined.

Table 1: Hypothetical Optimized Geometric Parameters for 2-Hydroxy-3-methoxy-2-methylpropanoic Acid (Calculated at the B3LYP/6-311++G(d,p) level) (Note: This table is illustrative as specific research data was not found.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-C (carboxyl) | 1.53 Å |

| C=O | 1.21 Å | |

| C-O (hydroxyl) | 1.43 Å | |

| C-O (ether) | 1.42 Å | |

| Bond Angle | O=C-O | 124° |

| C-C-C | 110° | |

| Dihedral Angle | H-O-C-C | 180° (anti-periplanar) |

Electronic Structure Analysis, including Frontier Molecular Orbitals (FMO) and Charge Distribution

Understanding the electronic structure is crucial for predicting a molecule's reactivity. This analysis would involve examining the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Furthermore, the distribution of electronic charge within the molecule would be analyzed. This is often visualized using molecular electrostatic potential (MEP) maps, which highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to quantify the charges on individual atoms.

Table 2: Hypothetical Electronic Properties of 2-Hydroxy-3-methoxy-2-methylpropanoic Acid (Calculated at the B3LYP/6-311++G(d,p) level) (Note: This table is illustrative as specific research data was not found.)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.5 D |

Prediction and Interpretation of Spectroscopic Parameters (NMR, IR, UV-Vis)

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model.

NMR (Nuclear Magnetic Resonance): Theoretical ¹H and ¹³C NMR chemical shifts would be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculated shifts would be compared to experimental values, often showing a good linear correlation.

IR (Infrared): The vibrational frequencies and their corresponding intensities would be calculated. These theoretical frequencies are typically scaled by an empirical factor to account for anharmonicity and other systematic errors. The calculated IR spectrum would show characteristic peaks for the functional groups present, such as the O-H stretch of the carboxylic acid and hydroxyl groups, the C=O stretch of the carboxyl group, and the C-O stretches of the ether and alcohol moieties.

UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) would be employed to predict the electronic absorption spectrum. This would provide information about the electronic transitions, including the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths.

Ab Initio Methods and Molecular Mechanics Simulations for Energy Minimization

While DFT is a powerful tool, ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), offer alternative approaches for electronic structure calculations. These methods can be computationally more demanding but can provide valuable benchmark data.

Molecular mechanics simulations, which use classical force fields, are less computationally expensive and are particularly useful for exploring the conformational space of larger molecules and for studying intermolecular interactions in condensed phases. A combination of these methods is often employed for a thorough investigation. For 2-Hydroxy-3-methoxy-2-methylpropanoic acid, molecular mechanics could be used for an initial broad conformational search, followed by higher-level DFT or ab initio calculations for refining the energies of the most stable conformers.

Analysis of Intermolecular Interactions and Supramolecular Assembly

The solid-state structure of 2-Hydroxy-3-methoxy-2-methylpropanoic acid would be governed by intermolecular interactions, primarily hydrogen bonding.

Hydrogen Bonding Networks and their Influence on Molecular Packing

The presence of a carboxylic acid group, a hydroxyl group, and a methoxy (B1213986) group provides multiple sites for hydrogen bonding. The carboxylic acid can act as both a hydrogen bond donor (from the hydroxyl proton) and an acceptor (at the carbonyl oxygen). The hydroxyl group can also act as both a donor and an acceptor. The oxygen atom of the methoxy group can act as a hydrogen bond acceptor.

Computational studies would aim to predict the most likely hydrogen bonding motifs. For instance, carboxylic acids often form dimeric structures through hydrogen bonding between their carboxyl groups. The additional hydroxyl group in 2-Hydroxy-3-methoxy-2-methylpropanoic acid could lead to the formation of more extended hydrogen-bonded chains or sheets, influencing the crystal packing. Analysis of a related molecule, 2-Hydroxy-3-methoxybenzoic acid, has revealed the formation of intricate hydrogen-bonding networks involving water molecules, leading to helical chains and supramolecular assemblies. researchgate.netnih.gov Similar detailed computational and crystallographic studies would be necessary to elucidate the specific intermolecular interactions governing the structure of 2-Hydroxy-3-methoxy-2-methylpropanoic acid.

Pi-Stacking and Halogen Bonding Interactions in Crystalline Phases

A detailed analysis of pi-stacking and halogen bonding interactions requires crystallographic data and computational studies, such as Density Functional Theory (DFT) or other quantum mechanical methods, performed on the crystalline structure of 2-Hydroxy-3-methoxy-2-methylpropanoic acid. Without such studies, any discussion on the specific nature of these non-covalent interactions, including the geometry, energy, and electronic characteristics of potential pi-stacking or halogen bonding, would be speculative.

Reaction Mechanism Elucidation via Computational Modeling

Elucidating reaction mechanisms involving 2-Hydroxy-3-methoxy-2-methylpropanoic acid through computational modeling necessitates dedicated research. This would involve calculating the potential energy surfaces for proposed reaction pathways, identifying transition states, and determining activation energies. Such studies would provide insights into the kinetics and thermodynamics of reactions involving this compound. In the absence of published computational research on the reactivity of 2-Hydroxy-3-methoxy-2-methylpropanoic acid, a detailed and accurate description of its reaction mechanisms from a computational standpoint is not possible.

Chemical Reactivity and Mechanistic Studies of 2 Hydroxy 3 Methoxy 2 Methylpropanoic Acid

Oxidation Reactions and Pathways

The oxidation of α-hydroxy acids can proceed through different pathways, largely dependent on the oxidizing agent and reaction conditions. For 2-Hydroxy-3-methoxy-2-methylpropanoic acid, the tertiary α-hydroxyl group and the adjacent carboxylic acid are the primary sites of oxidative attack.

Strong oxidizing agents, such as potassium permanganate-periodate or chromic acid, can lead to the cleavage of the carbon-carbon bond between the carboxyl and the hydroxyl-bearing carbon. researchgate.netstackexchange.com The reaction with permanganate-periodate, for instance, is known to cleave glycols and related compounds. researchgate.net In this case, the oxidation would likely yield acetone (B3395972) (from the 2-methyl-2-hydroxy portion) and methoxyacetic acid or its degradation products. The mechanism for chromic acid oxidation of alcohols involves the formation of a chromate (B82759) ester, followed by the elimination of the HCrO₃⁻ group, leading to a ketone. stackexchange.com For a tertiary alcohol, this process is less straightforward but can proceed under harsh conditions, often leading to fragmentation.

Milder oxidation can selectively target the tertiary alcohol. For example, the oxidation of the closely related compound, 2-hydroxy-2-methylpropanoic acid, by silver(II) ions has been studied and proceeds via a redox step following initial complex formation. rsc.org Similar reactions with other oxidants like N-Chlorosuccinimide in an alkaline medium have been shown to convert α-hydroxy acids to their corresponding α-keto acids. ijirset.com By analogy, the controlled oxidation of 2-Hydroxy-3-methoxy-2-methylpropanoic acid would be expected to yield 3-methoxy-2-oxo-2-methylpropanoic acid .

The reaction pathway can be summarized as:

Initial Attack: The oxidant interacts with the tertiary hydroxyl group.

Intermediate Formation: Depending on the oxidant, an intermediate such as a chromate ester or a complex with a metal ion is formed. stackexchange.comrsc.org

Electron Transfer/Elimination: A two-electron transfer process typically occurs, leading to the formation of a carbonyl group at the C2 position.

Product Formation: The primary product is the corresponding α-keto acid. Under more forceful conditions, decarboxylation or C-C bond cleavage may occur, leading to fragmentation products.

Esterification and Amidation Kinetics and Mechanisms

The carboxylic acid group of 2-Hydroxy-3-methoxy-2-methylpropanoic acid readily undergoes esterification and amidation, which are fundamental reactions in organic synthesis.

Esterification: The most common method for esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. chembam.com The reaction is a reversible equilibrium process. bohrium.com

The mechanism proceeds as follows:

Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. rsc.org

Nucleophilic Attack: A molecule of alcohol acts as a nucleophile and attacks the activated carbonyl carbon.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

Elimination: A molecule of water is eliminated, and a proton is removed from the remaining hydroxyl group to regenerate the catalyst and form the ester.

Kinetic studies on the esterification of similar carboxylic acids, such as propanoic acid, have shown that the reaction typically follows second-order kinetics—first order with respect to the carboxylic acid and first order with respect to the alcohol. jptcp.com The rate of reaction is influenced by temperature, catalyst concentration, and the molar ratio of the reactants. jptcp.com

Amidation: Direct conversion of a carboxylic acid to an amide by reaction with an amine is generally unfavorable as it results in a non-reactive ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid group must first be "activated." Common methods include:

Conversion to Acyl Chloride: The carboxylic acid is reacted with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride to form a highly reactive acyl chloride. This is then treated with an amine to form the amide.

Use of Coupling Agents: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) are used to activate the carboxyl group, facilitating nucleophilic attack by the amine.

The mechanism involves the formation of a highly reactive acyl-substituted intermediate, which is then readily attacked by the lone pair of electrons on the nitrogen atom of the amine. Subsequent collapse of the tetrahedral intermediate and proton transfer steps yield the final amide product.

Complex Formation with Metal Ions and Ligand Exchange Reactions

The presence of both a carboxylate group and an α-hydroxyl group makes 2-Hydroxy-3-methoxy-2-methylpropanoic acid an effective chelating agent. The related compound, 2-hydroxy-2-methylpropanoic acid, is a known chelating agent used in the separation of lanthanides and actinides. apolloscientific.co.uk

Complex Formation: The molecule typically acts as a bidentate ligand, coordinating to a metal ion through one of the carboxylate oxygens and the oxygen of the α-hydroxyl group, forming a stable five-membered chelate ring. researchgate.net The formation of such complexes is an equilibrium process, and the strength of the interaction is described by the stability constant (K) or its logarithm (log K). wikipedia.org

The general equilibrium for the formation of a 1:1 metal-ligand complex (ML) is: Mⁿ⁺ + L⁻ ⇌ ML⁽ⁿ⁻¹⁾⁺

The stability of these complexes is influenced by several factors, including the charge density of the metal ion and the pH of the solution, which affects the deprotonation of the ligand. Lanthanide ions, for example, are hard Lewis acids and form stable complexes with oxygen-donating ligands like α-hydroxy acids. osti.govnih.gov

| Metal Ion | log K₁ |

|---|---|

| Eu³⁺ | 4.58 |

| Gd³⁺ | 4.45 |

| Tb³⁺ | 4.57 |

| Dy³⁺ | 4.62 |

| Ho³⁺ | 4.60 |

| Er³⁺ | 4.65 |

This data is for the analogous ligand 2-hydroxy-2-methylpropanoic acid and illustrates the typical stability of complexes formed with lanthanide ions. The values are indicative of the expected behavior for 2-Hydroxy-3-methoxy-2-methylpropanoic acid.

Ligand Exchange Reactions: Once a metal complex is formed, the coordinated 2-Hydroxy-3-methoxy-2-methylpropanoate ligand can be replaced by another ligand present in the solution. This process is known as a ligand exchange or substitution reaction. The facility of this exchange depends on the relative stability of the initial and final complexes and the kinetic lability of the metal center. For instance, water molecules in an aquated metal ion complex are often readily substituted by the α-hydroxy acid ligand.

Investigation of Acid-Catalyzed and Base-Catalyzed Transformations

Acid-Catalyzed Transformations: In the presence of a strong acid catalyst and heat, the tertiary hydroxyl group of 2-Hydroxy-3-methoxy-2-methylpropanoic acid can undergo dehydration. masterorganicchemistry.com This is an elimination reaction that proceeds via an E1 mechanism due to the ability to form a stable tertiary carbocation intermediate. jove.comjove.com

The mechanism involves three key steps:

Protonation: The oxygen of the tertiary hydroxyl group is protonated by the acid catalyst, converting it into a good leaving group (-OH₂⁺). quora.com

Carbocation Formation: The protonated hydroxyl group departs as a water molecule in the rate-determining step, generating a relatively stable tertiary carbocation at the C2 position. jove.com

Deprotonation: A weak base (such as water or the conjugate base of the acid catalyst) removes a proton from an adjacent carbon (either the C1 methyl group or the C3 methoxymethyl group), forming a double bond and regenerating the acid catalyst. jove.com

This transformation would lead to the formation of unsaturated products, primarily 2-methoxy-2-methyl-2-propenoic acid and 3-methoxy-2-methyl-2-propenoic acid .

Base-Catalyzed Transformations: Under basic conditions, the most acidic proton of the molecule, the one on the carboxylic acid group (pKa ≈ 3-4), is readily removed to form the corresponding carboxylate salt.

With a sufficiently strong base (e.g., sodium hydride), the proton of the tertiary hydroxyl group can also be removed to form an alkoxide. This dianionic species is a potent nucleophile. Potential subsequent reactions could include intramolecular cyclization, although the formation of a four-membered lactone ring via attack of the alkoxide on the carboxylate group would be sterically and electronically disfavored. More commonly, the generated alkoxide could participate in intermolecular reactions if a suitable electrophile is present.

Under harsh basic conditions, fragmentation reactions could potentially occur, but the primary transformation in a basic medium is deprotonation to form the carboxylate anion.

Derivatives and Analogues of 2 Hydroxy 3 Methoxy 2 Methylpropanoic Acid: Synthesis and Utility

Synthesis of Alkyl Esters (e.g., Methyl 2-hydroxy-3-methoxy-2-methylpropanoate)

The synthesis of alkyl esters of 2-hydroxy-3-methoxy-2-methylpropanoic acid, such as methyl 2-hydroxy-3-methoxy-2-methylpropanoate, can be achieved through several standard esterification methods. A common and well-established method is the Fischer-Speier esterification. organic-chemistry.org This acid-catalyzed reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

In a typical procedure, 2-hydroxy-3-methoxy-2-methylpropanoic acid would be dissolved in an excess of methanol (B129727), which serves as both the reactant and the solvent. A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is then added to the solution. masterorganicchemistry.comoperachem.com The reaction mixture is typically heated to reflux to drive the equilibrium towards the formation of the ester. operachem.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the desired ester. masterorganicchemistry.com

The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the excess methanol is removed under reduced pressure. The resulting residue is then worked up by dissolving it in an organic solvent and washing with an aqueous bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. After drying the organic layer and evaporating the solvent, the crude methyl 2-hydroxy-3-methoxy-2-methylpropanoate can be purified by distillation or column chromatography to yield the final product. operachem.com While specific literature for the synthesis of this particular ester is not abundant, this general method is widely applicable to a broad range of carboxylic acids. ontosight.ai

Table 1: General Conditions for Fischer Esterification

| Parameter | Condition |

| Reactants | 2-Hydroxy-3-methoxy-2-methylpropanoic acid, Methanol |

| Catalyst | Sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) |

| Solvent | Methanol (in excess) |

| Temperature | Reflux |

| Work-up | Neutralization, Extraction, and Purification |

Formation of Amide Derivatives and Analogues

The conversion of 2-hydroxy-3-methoxy-2-methylpropanoic acid into its corresponding amide derivatives is a crucial transformation for introducing this structural motif into peptides or other biologically relevant molecules. This is typically accomplished by activating the carboxylic acid group to facilitate nucleophilic attack by an amine. A variety of coupling reagents are available for this purpose, with one of the most common being dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP). nih.govresearchgate.net

The reaction is generally carried out in an inert aprotic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF). The carboxylic acid is first treated with DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org The addition of DMAP accelerates the reaction by forming an even more reactive acyl-pyridinium species. nih.gov The desired amine is then added to the reaction mixture, which nucleophilically attacks the activated carbonyl group to form the amide bond. A significant byproduct of this reaction is dicyclohexylurea (DCU), which is largely insoluble in most organic solvents and can be removed by filtration. nih.gov

The choice of amine can be broad, ranging from simple alkylamines to more complex aniline (B41778) derivatives, allowing for the synthesis of a diverse library of amide analogues. nih.gov The reaction conditions are generally mild, which is advantageous for substrates with sensitive functional groups. After the reaction is complete, the precipitated DCU is filtered off, and the filtrate is subjected to an aqueous work-up to remove any remaining reagents and water-soluble byproducts. The final amide product is then purified by crystallization or column chromatography.

Table 2: Common Reagents for Amide Formation

| Reagent | Role |

| Dicyclohexylcarbodiimide (DCC) | Coupling reagent, activates the carboxylic acid |

| 4-(Dimethylamino)pyridine (DMAP) | Catalyst, acyl transfer agent |

| Amine (R-NH₂) | Nucleophile, forms the amide bond |

| Dichloromethane (DCM) or Dimethylformamide (DMF) | Anhydrous solvent |

Role as a Chiral Building Block in Multistep Organic Syntheses

Chiral α-hydroxy acids are valuable components of the "chiral pool," which comprises readily available, enantiomerically pure compounds that can be used as starting materials for the synthesis of complex chiral molecules. researchgate.netuh.edu Although specific examples detailing the use of 2-hydroxy-3-methoxy-2-methylpropanoic acid as a chiral building block are not extensively documented, its structural features suggest significant potential in this regard. The stereocenter at the α-carbon, coupled with the differential reactivity of its functional groups, makes it an attractive synthon.

The synthetic utility of chiral α-hydroxy acids stems from their ability to be transformed into a variety of other functional groups with retention or predictable inversion of stereochemistry. researchgate.net For instance, the hydroxyl group can be protected, and the carboxylic acid can be reduced to a primary alcohol. Alternatively, both the hydroxyl and carboxyl groups can be involved in cyclization reactions to form lactones.

A plausible synthetic route to obtain enantiomerically pure 2-hydroxy-3-methoxy-2-methylpropanoic acid is through the diazotization of the corresponding α-amino acid, 2-amino-3-methoxy-2-methylpropanoic acid. This reaction, typically carried out using sodium nitrite (B80452) in an acidic aqueous solution, is known to proceed with retention of configuration due to a double SN2 inversion mechanism involving the neighboring carboxyl group. google.comstudylib.netresearchgate.net Once obtained in enantiopure form, this chiral building block can be incorporated into larger molecules, where its stereochemistry can direct the formation of new stereocenters.

Many pharmaceutical compounds contain chiral α-hydroxy acid moieties or substructures derived from them. These units can play a crucial role in the binding of a drug to its biological target. The use of chiral building blocks like 2-hydroxy-3-methoxy-2-methylpropanoic acid can streamline the synthesis of such pharmaceuticals by introducing the required stereochemistry early in the synthetic sequence, avoiding the need for challenging chiral separations or asymmetric syntheses at later stages.

For example, derivatives of 2-hydroxy-2-methylpropanoic acid have been utilized as intermediates in the synthesis of various therapeutic agents. nbinno.comgoogle.com The presence of the methoxy (B1213986) group in the target molecule adds another layer of functionality that can be exploited in further synthetic transformations or can influence the pharmacokinetic properties of the final molecule. The general strategy involves coupling the chiral α-hydroxy acid to other fragments using standard esterification or amidation techniques to construct the core scaffold of the desired pharmaceutical.

Q & A

Q. What are the recommended storage conditions for 2-Hydroxy-3-methoxy-2-methylpropanoic acid to ensure stability?

- Methodological Answer : The compound should be stored in a cool, dry environment (≤4°C) with protection from moisture and heat. Incompatible materials include strong acids/alkalis, oxidizing/reducing agents, and reactive solvents. Use airtight containers to prevent hygroscopic degradation. Stability under recommended storage conditions is typically confirmed via periodic HPLC or LC-MS analysis to monitor decomposition .

Q. How can researchers confirm the identity and purity of this compound?

- Methodological Answer : Analytical techniques such as nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) with UV detection for purity assessment (>95%), and mass spectrometry (MS) for molecular weight validation are essential. Reference standards (e.g., impurities like 2-hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic acid) should be used for comparative analysis to identify contaminants .

Q. What safety precautions are necessary during routine handling?

- Methodological Answer : Use nitrile gloves and Tyvek® suits to avoid skin contact. Employ local exhaust ventilation or fume hoods to minimize inhalation risks. Conduct airborne concentration monitoring if working with powders. Emergency eyewash stations and showers must be accessible. Contaminated clothing should be removed immediately and laundered separately .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar compounds?

- Methodological Answer : Comparative studies should focus on structural variations (e.g., methoxy group positioning) and assay conditions. For example, 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid derivatives exhibit altered enzyme inhibition profiles compared to non-methoxylated analogs. Use dose-response assays and molecular docking simulations to validate target interactions. Cross-referencing with structurally defined reference compounds (e.g., from pharmacopeial impurity lists) ensures reproducibility .

Q. What experimental designs are recommended for studying degradation products under oxidative stress?

- Methodological Answer : Accelerated degradation studies using hydroxyl radical generators (e.g., Fenton reagents) combined with fluorescent probes like 3’-(p-Aminophenyl) fluorescein (APF) or CM-H2DCFDA can track reactive oxygen species (ROS)-induced breakdown. Degradation products are analyzed via HPLC-MS/MS to identify intermediates. Stress testing under varying pH and temperature conditions further clarifies degradation pathways .

Q. How to optimize synthesis routes for derivatives with enhanced bioactivity?

- Methodological Answer : Employ microwave-assisted synthesis to reduce reaction times and improve yields of methoxylated intermediates. Use chemoenzymatic approaches for stereochemical control, particularly for chiral centers. Post-synthetic modifications (e.g., esterification or amidation) should be validated through X-ray crystallography or 2D-NMR to confirm regioselectivity .

Q. What protocols mitigate risks when scaling up reactions involving this compound?

- Methodological Answer : Conduct thermal hazard analysis (e.g., differential scanning calorimetry) to identify exothermic risks. Implement batch-wise addition of reactive reagents to control heat generation. Use in-line FTIR or Raman spectroscopy for real-time reaction monitoring. Pilot-scale trials must adhere to OSHA guidelines for chemical process enclosures and emergency shutdown systems .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility data across studies?

- Methodological Answer : Standardize solubility testing using USP/Ph.Eur. buffered media (e.g., pH 1.2–7.4) and control temperature (±0.5°C). Confirm solubility via gravimetric analysis or UV-Vis spectrophotometry with calibration curves. Discrepancies often arise from polymorphic forms; thus, powder X-ray diffraction (PXRD) should verify crystalline phase consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.